molecular formula C18H13BrO2Se B14590822 (4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone CAS No. 61486-17-7

(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone

Cat. No.: B14590822
CAS No.: 61486-17-7
M. Wt: 420.2 g/mol
InChI Key: SAFDSWWZWAYPQN-UHFFFAOYSA-N
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Description

(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone is an organic compound that features a selenophene ring substituted with a 4-methoxyphenyl group and a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone typically involves the following steps:

    Formation of the Selenophene Ring: The selenophene ring can be synthesized through the reaction of elemental selenium with a suitable diene under controlled conditions.

    Substitution Reactions: The 4-methoxyphenyl and 4-bromophenyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The selenophene ring can be oxidized to form selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone involves its interaction with specific molecular targets. The selenophene ring can interact with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could have significant biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)[5-(4-methylphenyl)selenophen-2-yl]methanone: Similar structure but with a methyl group instead of a methoxy group.

    (4-Chlorophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone is unique due to the presence of both a bromine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.

Properties

CAS No.

61486-17-7

Molecular Formula

C18H13BrO2Se

Molecular Weight

420.2 g/mol

IUPAC Name

(4-bromophenyl)-[5-(4-methoxyphenyl)selenophen-2-yl]methanone

InChI

InChI=1S/C18H13BrO2Se/c1-21-15-8-4-12(5-9-15)16-10-11-17(22-16)18(20)13-2-6-14(19)7-3-13/h2-11H,1H3

InChI Key

SAFDSWWZWAYPQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C([Se]2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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